Product packaging for Methyl dodec-6-ynoate(Cat. No.:CAS No. 59303-51-4)

Methyl dodec-6-ynoate

Cat. No.: B14607594
CAS No.: 59303-51-4
M. Wt: 210.31 g/mol
InChI Key: NEGKATIKEGYGDN-UHFFFAOYSA-N
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Description

Methyl dodec-6-ynoate is an organic compound with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol . It is classified as a fatty acid ester and features a triple bond (alkyne group) at the 6th position of its 12-carbon chain, making it a valuable intermediate for organic synthesis and biochemical research. This compound is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can use this compound as a building block for the synthesis of more complex molecules or in studies investigating the properties of unsaturated fatty acid esters. Please note that specific data on its biological activities, detailed applications, and mechanism of action are not currently available in the scientific literature accessed for this profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O2 B14607594 Methyl dodec-6-ynoate CAS No. 59303-51-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59303-51-4

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

methyl dodec-6-ynoate

InChI

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-6,9-12H2,1-2H3

InChI Key

NEGKATIKEGYGDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCCCCC(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Approaches for Methyl Dodec 6 Ynoate and Analogues

De Novo Synthetic Routes to Methyl Dodec-6-ynoate Scaffolds

De novo synthesis provides flexible pathways to the this compound core structure, allowing for the introduction of various functionalities. These routes are essential for creating analogues for research and development purposes.

Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes. wikipedia.org This method can be strategically employed for the synthesis of symmetrical or unsymmetrical internal alkynes like this compound. For instance, the cross-metathesis of two different terminal or internal alkynes can yield the desired product. The reaction proceeds through a metallacyclobutadiene intermediate. wikipedia.org

Key catalysts for this transformation are often based on molybdenum or tungsten, such as Schrock-type catalysts or more recent systems designed for higher activity and functional group tolerance. d-nb.infonih.govnih.gov The driving force for ring-closing alkyne metathesis (RCAM) is often the expulsion of a small, volatile alkyne like acetylene, a principle that can be adapted for cross-metathesis reactions to favor product formation. wikipedia.org In a hypothetical synthesis of the this compound scaffold, one could envision the cross-metathesis of 1-heptyne (B1330384) and an ester-containing alkyne, driven by the removal of a volatile side product. The efficacy of these catalysts has been demonstrated in the total synthesis of complex natural products, highlighting their potential for constructing scaffolds like dodec-6-ynoate. nih.gov

Table 1: Representative Catalysts in Alkyne Metathesis

Catalyst Type Metal Center Common Ligands Reference
Schrock Catalyst Molybdenum (Mo) or Tungsten (W) Alkoxides, Aryloxides nih.gov
Fürstner/Cummins Catalyst Molybdenum (Mo) Trisamides nih.gov

Cross-coupling reactions are fundamental to modern organic synthesis and provide a highly effective means of constructing the carbon backbone of this compound. These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a metal catalyst. researchgate.net

Palladium-catalyzed cross-coupling reactions are exceptionally versatile for forming C-C bonds. nih.govnih.gov The Sonogashira coupling, a cornerstone of this class, is particularly relevant for synthesizing alkynes. organic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org To construct the this compound framework, this reaction can be adapted to couple an appropriate alkyl halide with a terminal alkyne fragment. For example, 1-heptyne could be coupled with a 5-halopentanoate derivative.

The catalytic cycle generally involves the oxidative addition of the organic halide to the Pd(0) complex, followed by transmetalation with a copper acetylide (in the classic Sonogashira) and reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.org Advances in ligand design have led to highly efficient catalysts, including those using N-heterocyclic carbene (NHC) or bulky, electron-rich phosphine (B1218219) ligands, which can improve reaction rates and substrate scope. rsc.orglibretexts.org

Copper catalysis is central to several key alkyne coupling reactions. While copper serves as a co-catalyst in the traditional Sonogashira reaction, it is the primary catalyst in other important transformations. organic-chemistry.orgwikipedia.org

The Sonogashira coupling typically employs a dual catalytic system of palladium and a copper(I) salt, such as copper(I) iodide. libretexts.org The copper salt facilitates the formation of a copper acetylide intermediate, which then participates in the palladium catalytic cycle. wikipedia.org This method is widely used due to its reliability and tolerance for various functional groups. rsc.orgmdpi.com

The Cadiot-Chodkiewicz coupling provides a direct route to unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne. wikipedia.orgrsc.org This reaction is catalyzed by a copper(I) salt in the presence of a base. wikipedia.orgsynarchive.com The mechanism involves the formation of a copper(I) acetylide, which then undergoes oxidative addition and reductive elimination. wikipedia.org While this reaction classically forms diynes, its principles of copper-mediated C(sp)-C(sp) bond formation are foundational in alkyne chemistry. researchgate.net

Table 2: Comparison of Alkyne Cross-Coupling Reactions

Reaction Catalysts Reactants Product Type
Sonogashira Pd complex, Cu(I) salt Terminal alkyne + Aryl/Vinyl Halide Aryl/Vinyl Alkyne

| Cadiot-Chodkiewicz | Cu(I) salt | Terminal alkyne + 1-Haloalkyne | Unsymmetrical Diyne |

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. wikipedia.org This reaction is particularly effective for creating α,β-unsaturated esters, which can serve as precursors to alkyne-containing molecules through subsequent chemical transformations. beilstein-journals.orgnih.gov

In this approach, an aldehyde is reacted with a stabilized ylide, such as (triphenylphosphoranylidene)acetate. Stabilized ylides are less reactive and generally lead to the formation of the thermodynamically favored (E)-alkene. wikipedia.orgorganic-chemistry.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org A chemo-enzymatic approach has also been demonstrated where a carboxylic acid is first reduced to an aldehyde and then subjected to a Wittig reaction to afford the α,β-unsaturated ester. beilstein-journals.orgnih.gov While not a direct route to the ynoate, this methodology provides a key unsaturated intermediate that could be further elaborated to this compound.

Direct functionalization of terminal alkynes provides one of the most straightforward entries into ynoate structures. This typically involves deprotonation to form a nucleophilic acetylide, followed by reaction with a suitable electrophile.

Alkylation using organolithium reagents is a common strategy. A terminal alkyne, such as 1-heptyne, can be deprotonated with a strong base like an organolithium reagent (e.g., n-butyllithium) to generate a lithium acetylide. This potent nucleophile can then react with an alkyl halide, such as methyl 5-bromopentanoate, in an SN2 reaction to form the internal alkyne backbone of this compound.

Carbonylation reactions offer a direct method to introduce the ester functionality. mdpi.com After forming the lithium acetylide as described above, it can be reacted with an electrophilic carbonyl source. Methyl chloroformate is an ideal reagent for this purpose, reacting with the acetylide to directly form the methyl alkynoate (ynoate) product. nih.gov This method is highly efficient for the synthesis of 2-alkynoates. nih.gov Palladium-catalyzed oxidative carbonylation of terminal alkynes with alcohols also provides a route to these compounds. nih.govrsc.org

Table 3: Reagents for Alkylation and Carbonylation of Alkynes

Transformation Base/Initiator Key Reagent Intermediate
Alkylation Organolithium (e.g., n-BuLi) Alkyl Halide (R-X) Lithium Acetylide
Carbonylation Organolithium (e.g., n-BuLi) Methyl Chloroformate Lithium Acetylide

| Oxidative Carbonylation | Pd(II) Catalyst | Carbon Monoxide, Alcohol | Alkynylpalladium species |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral centers with high enantiomeric excess is a significant challenge in the synthesis of complex organic molecules. For derivatives of this compound, stereoselectivity is crucial for understanding their biological activities and material properties. Advanced synthetic techniques, including asymmetric catalysis, chemoenzymatic methods, and diastereoselective control, are employed to achieve this goal.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds. In the context of ynoate construction, chiral catalysts can facilitate the formation of stereogenic centers with high precision. One notable class of reagents for such transformations is chiral boranes.

Chiral borane (B79455) reagents, often derived from naturally occurring chiral terpenes like α-pinene, are utilized in asymmetric reductions of prochiral ketones to produce chiral alcohols, which can be key intermediates in the synthesis of more complex molecules. acsgcipr.org The mechanism involves the coordination of the ketone to the Lewis acidic boron center, followed by a transfer hydrogenation that delivers a hydride to one of the prochiral faces of the ketone. acsgcipr.org Hydrolytic workup then liberates the chiral alcohol. acsgcipr.org The stereochemical outcome is dictated by the chiral environment created by the ligands on the boron atom.

While stoichiometric chiral boron reagents have demonstrated high efficacy, the development of catalytic versions is a significant advancement. acsgcipr.org In a catalytic cycle, a chiral ligand forms an active species with a reducing agent, such as a borane or an aluminum hydride. acsgcipr.org This catalytic species then facilitates the enantioselective reduction of the ketone. acsgcipr.org The choice of catalyst, hydride source, and reaction conditions is critical to ensure that the catalyzed reaction is significantly faster than any uncatalyzed background reduction, thereby achieving high enantiomeric excess (ee). acsgcipr.org

For the synthesis of chiral analogues of this compound, these methods can be applied to create stereogenic centers at various positions along the carbon chain. For instance, a prochiral ketone precursor could be asymmetrically reduced to introduce a hydroxyl group with a defined stereochemistry. This chiral intermediate can then be further elaborated to construct the full carbon skeleton of the target molecule. The efficiency of these reactions is often high, with some catalytic systems achieving excellent enantioselectivity.

A significant development in this area is the use of C2-symmetric boranes, which have shown high levels of enantioenrichment in the hydroboration of various alkenes. bris.ac.uk Although highly effective, the synthesis of these complex borane reagents can be lengthy. bris.ac.uk

Table 1: Examples of Chiral Borane Reagents in Asymmetric Synthesis

Reagent/CatalystPrecursor/SubstrateProduct TypeKey Features
Diisopinocampheylborane (Ipc₂BH)Prochiral KetonesChiral Secondary AlcoholsDerived from α-pinene, effective for asymmetric reductions. acsgcipr.org
C2-Symmetric Borane (Masamune's reagent)AlkenesChiral BoranesHigh enantioselectivity in hydroboration reactions. bris.ac.uk
Chiral Oxazaborolidine CatalystsKetonesChiral AlcoholsCatalytic reduction with a borane source, high ee achievable. acsgcipr.org

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to produce enantiomerically pure compounds. Lipases are a class of enzymes widely used in organic synthesis due to their ability to catalyze reactions with high enantioselectivity, their broad substrate tolerance, and their operational simplicity.

For the synthesis of enantiopure intermediates relevant to this compound derivatives, lipases can be employed for the kinetic resolution of racemic mixtures. For example, a racemic ester can be selectively hydrolyzed by a lipase, leading to the formation of an enantioenriched alcohol and the corresponding unreacted ester. The separation of these two products then provides access to both enantiomers of a key chiral building block.

The enantioselectivity of lipase-catalyzed reactions can be significantly influenced by the reaction medium. Studies have shown that the choice of cosolvent can have a profound impact on the enzyme's enantioselectivity (E-value). For instance, in the hydrolysis of certain esters, a direct correlation has been observed between the hydrophobicity of the cosolvent and the enantioselectivity of the lipase. This phenomenon allows for the optimization of reaction conditions to achieve the desired level of enantiomeric excess.

An example of a chemoenzymatic approach could involve the synthesis of a racemic α-hydroxy ester via a Passerini multicomponent reaction. This racemic mixture can then be subjected to enantioselective hydrolysis catalyzed by a lipase. By carefully selecting the enzyme and cosolvent, it is possible to obtain the target α-hydroxyamide in high enantiomeric purity. This enantiopure intermediate can then be incorporated into the synthesis of a chiral this compound analogue.

Table 2: Influence of Cosolvent on Lipase Enantioselectivity in Ester Hydrolysis

LipaseCosolventEnantioselectivity (E)
Wheat Germ LipaseDiethyl ether (Et₂O)55
Amano PS LipaseVaries with cosolventDependent on hydrophobicity

Data is illustrative and based on findings from related systems.

In the synthesis of complex molecules with multiple stereocenters, such as certain analogues of this compound, controlling the relative stereochemistry between these centers is paramount. Diastereoselective reactions are employed to create new stereocenters with a predictable spatial relationship to existing ones. This control is often achieved by exploiting the steric and electronic properties of the substrate and reagents.

One powerful strategy for achieving diastereoselective control is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

Another approach involves substrate-controlled diastereoselection, where the existing chirality in the molecule directs the approach of the reagent to a prochiral center. This can be seen in reactions such as aldol (B89426) additions, Michael additions, and reductions of ketones. For example, the addition of an enolate to a chiral aldehyde will often proceed with a high degree of diastereoselectivity, leading to the formation of one diastereomer in preference to the other.

Organocatalysis has also emerged as a powerful tool for diastereoselective synthesis. Chiral organic molecules, such as proline and its derivatives, can catalyze a wide range of transformations with high levels of stereocontrol. researchgate.net For instance, diarylprolinol silyl (B83357) ethers are highly effective catalysts for domino Michael/aldol reactions, which can be used to construct complex bicyclic systems with multiple contiguous stereocenters in a single operation. researchgate.net These reactions proceed through enamine and iminium-ion intermediates, and the stereochemical outcome is controlled by the chiral catalyst. researchgate.net

Catalyst Development and Optimization for this compound Synthesis

The development of efficient and selective catalysts is a cornerstone of modern synthetic chemistry. For the synthesis of this compound and related unsaturated esters, catalyst development focuses on improving reaction rates, increasing selectivity, and enhancing functional group tolerance. Key areas of research include the use of ruthenium-carbene catalysts for olefin metathesis and niobium(V) oxide for oxidation reactions.

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that has revolutionized the synthesis of unsaturated compounds. Ruthenium-carbene catalysts, particularly the Grubbs-type catalysts, are widely used in olefin metathesis due to their high functional group tolerance and stability. cmu.edumdpi.org These catalysts are effective for a variety of metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ethenolysis.

In the context of synthesizing long-chain unsaturated esters related to this compound, olefin metathesis can be a highly effective strategy. For example, the self-metathesis of oleate-type fatty compounds, catalyzed by ruthenium complexes, can produce longer-chain unsaturated esters. mdpi.org The activity and selectivity of these catalysts can be influenced by several factors, including the nature of the ligands on the ruthenium center, the solvent, and the reaction temperature. mdpi.org

First-generation Grubbs catalysts, such as RuCl₂(PCy₃)₂(=CHPh), have shown comparable reaction rates for the self-metathesis of fatty acid esters to those of unsubstituted olefins. mdpi.org Second-generation catalysts, which incorporate N-heterocyclic carbene (NHC) ligands, often exhibit higher activity and stability. mdpi.orgrsc.org The steric and electronic properties of the NHC ligand can be tuned to optimize the catalyst's performance for a specific application. rsc.org For instance, unsymmetrical NHC ligands have been shown to influence the catalytic efficiency, with different configurations (syn or anti) leading to varying reactivity. rsc.org

The stability of ruthenium-carbene catalysts is a critical factor, as thermolytic decomposition can limit their usefulness in challenging reactions. cmu.edu Understanding the decomposition pathways is essential for designing more robust and long-lived catalysts. cmu.edu For example, connecting the two aryl arms of an NHC ligand with a hydrocarbon linker can significantly stabilize the resulting catalyst and prevent intramolecular C-H insertion, a common decomposition pathway. nih.gov

Table 3: Comparison of Ruthenium-Carbene Catalysts in Olefin Metathesis

Catalyst TypeLigandsKey Features
Grubbs First GenerationPCy₃Good functional group tolerance. mdpi.org
Grubbs Second GenerationNHC, PCy₃Higher activity and stability than first generation. mdpi.org
Hoveyda-Grubbs TypeNHC, IsopropoxystyreneOften exhibit enhanced stability and are recyclable.
Catalysts with Unsymmetrical NHCsVaried N-substituentsCatalytic efficiency depends on ligand configuration. rsc.org
Macrocyclic NHC CatalystsNHC with linked aryl armsImproved stability and activity. nih.gov

Niobium(V) oxide (Nb₂O₅) has emerged as a versatile and efficient heterogeneous catalyst for various organic transformations, including oxidation reactions. mdpi.comdntb.gov.ua Its catalytic activity is attributed to the presence of both Brønsted and Lewis acid sites on its surface, the nature of which can be controlled by the preparation and pretreatment of the material. mdpi.com The high polymorphism of Nb₂O₅ allows for the tuning of its catalytic properties by varying the calcination temperature, which affects its crystalline structure and surface acidity. mdpi.com

In the context of unsaturated esters, niobium(V) oxide has been investigated as a catalyst for their oxidation. For instance, the oxidation of methyl linoleate (B1235992) in the presence of hydrogen peroxide, catalyzed by Nb₂O₅, has been studied to understand the catalyst's surface reactivity. mdpi.comresearchgate.net The reaction products can be complex, and the dominant product can vary depending on the reaction conditions and the specific form of the niobium oxide catalyst used. mdpi.comresearchgate.net

The catalytic activity of Nb₂O₅ is also dependent on its degree of hydration. mdpi.com Calcination at different temperatures leads to changes in the surface hydroxyl groups and the ratio of Brønsted to Lewis acid sites, which in turn affects the catalytic performance. mdpi.com For example, calcination in the range of 100–500 °C can result in the simultaneous presence of both types of acid sites. mdpi.com

The versatility of niobium(V) oxide also extends to other reactions involving esters, such as transesterification. researchgate.net This suggests its potential for a range of transformations in the synthesis and modification of long-chain unsaturated esters like this compound. The heterogeneous nature of the catalyst offers advantages in terms of ease of separation from the reaction mixture and potential for recycling. researchgate.net

Table 4: Properties of Niobium(V) Oxide Catalysts

Catalyst Preparation/TreatmentStructural PhaseKey Catalytic Features
Amorphous (100–300 °C calcination)AmorphousPresence of Brønsted and Lewis acid sites. mdpi.com
TT Phase (300–500 °C calcination)PseudohexagonalDehydration process, changes in acidity. mdpi.com
Heat-treated at varying temperaturesVariesDifferent surface defects and reactivity. dntb.gov.ua

Copper-Catalyzed Oxidative Cyanation of Alkene Precursors

The introduction of a nitrile functional group into organic molecules is a pivotal transformation in synthetic chemistry, providing a versatile precursor for amines, carboxylic acids, and various heterocyclic compounds. A notable strategy for this conversion is the copper-catalyzed oxidative cyanation of alkene precursors. This methodology offers a direct route to vinyl nitriles from readily available alkenes, which could conceptually be precursors to long-chain alkynoates like this compound.

The reaction typically employs a copper(I) or copper(II) salt as the catalyst, an oxidant, and a cyanide source. A ligand-accelerated, branch-selective oxidative cyanation of alkenes has been developed using an inexpensive catalytic system comprising copper(I) oxide (Cu₂O) and a bipyridine ligand. This system facilitates the regioselective formation of branched vinyl nitriles under mild conditions. The process is tolerant of various functional groups and has been demonstrated to be effective for both styrenes and aliphatic alkenes that possess a directing group.

A common cyanide source for these reactions is trimethylsilyl (B98337) cyanide (TMSCN), which, in the presence of an oxidant like Selectfluor, allows for the efficient transfer of the cyanide group. The reaction is often performed in a mixed solvent system, such as acetone (B3395972) and water, at room temperature. Mechanistic studies suggest that the reaction may proceed through an olefin-first oxidation pathway. The combination of photoredox catalysis with copper catalysis has also been explored to achieve amino- and oxycyanation of olefins.

The general applicability of this method is highlighted by its successful use in the late-stage functionalization of complex molecules, underscoring its potential in diverse synthetic applications.

Table 1: Examples of Copper-Catalyzed Oxidative Cyanation of Alkenes

Alkene SubstrateCatalyst SystemCyanide SourceOxidantConditionsProduct TypeYield (%)
StyreneCu₂O (20 mol%), bipyridine (20 mol%)TMSCNSelectfluorAcetone/H₂O, N₂, rtBranched Vinyl NitrileUp to 85%
4-tert-butylstyreneCu(OTf)₂Not specifiedTBHPMeCN, rtβ-amino nitrileOptimized yields
Aliphatic Alkenes with Directing GroupsCu₂O, bipyridineTMSCNSelectfluorAcetone/H₂O, N₂, rtBranched Vinyl NitrileGood

Synthetic Exploration of this compound Analogues and Functionalized Derivatives

The unique structural feature of this compound, specifically its internal alkyne, provides a rich platform for synthetic exploration. This triple bond can be selectively transformed to generate a wide array of analogues and derivatives, including polyunsaturated esters and molecules incorporating heteroatoms.

Preparation of Polyunsaturated Methyl Esters

The conversion of the alkyne moiety in this compound into various forms of unsaturation is a key strategy for generating polyunsaturated analogues. The internal alkyne can serve as a precursor to both cis- and trans-alkenes through stereoselective reduction reactions. For instance, partial hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) typically yields the corresponding cis-alkene, methyl dodec-6-(Z)-enoate. Conversely, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) selectively produces the trans-alkene, methyl dodec-6-(E)-enoate.

These monosaturated esters can then undergo further modifications to introduce additional double bonds, leading to polyunsaturated systems. Alternatively, polyunsaturated methyl esters are commonly prepared from natural sources, such as vegetable oils, through a process called transesterification. This reaction involves treating the triglycerides in the oil with methanol (B129727) in the presence of a catalyst, typically a strong acid or base.

Acid-catalyzed esterification often utilizes reagents like methanolic hydrogen chloride or boron trifluoride-methanol. Base-catalyzed transesterification, which is frequently used in biodiesel production, employs catalysts such as sodium hydroxide (B78521) or potassium hydroxide. The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired fatty acid methyl esters (FAMEs).

Table 2: Common Methods for Methyl Ester Preparation

MethodCatalyst/ReagentTypical SubstrateKey Features
Acid-Catalyzed Esterification5% HCl in MethanolFree Fatty AcidsReaction often requires refluxing for several hours.
Acid-Catalyzed EsterificationBoron Trifluoride-MethanolFree Fatty AcidsEffective, but reagent has drawbacks.
Base-Catalyzed TransesterificationNaOH or KOH in MethanolTriglycerides (Oils)Commonly used for large-scale production; sensitive to water and free fatty acids.
Diazomethane (B1218177) EsterificationDiazomethane (CH₂N₂)Free Fatty AcidsQuantitative and fast under mild conditions, but diazomethane is toxic and explosive.

Synthesis of this compound Derivatives with Heteroatom Functionalization

The electron-rich triple bond of this compound is a prime site for reactions that introduce heteroatoms, leading to a diverse range of functionalized derivatives, particularly five-membered heterocyclic rings like furans, pyrroles, and thiophenes.

Furan (B31954) Synthesis: Substituted furans can be synthesized from internal alkynes through various metal-catalyzed cyclization reactions. For example, cobalt(II)-based metalloradical catalysis enables the regioselective cyclization of alkynes with α-diazocarbonyl compounds to form multisubstituted furans under neutral and mild conditions. nih.gov Gold- and platinum-catalyzed cycloisomerization reactions of appropriately substituted alkynyl ketones or esters are also powerful methods for constructing the furan ring. hud.ac.uk

Pyrrole Synthesis: The synthesis of pyrroles from internal alkynes can be achieved via multicomponent reactions. Palladium-catalyzed three-component reactions involving alkyne esters, amines, and alkenes can produce highly substituted pyrroles. nih.gov Another approach is the indium-catalyzed cycloisomerization of α-propargyl-β-keto imine analogues. organic-chemistry.org The classic Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (potentially derived from the hydration of the alkyne) with a primary amine, is also a fundamental route to pyrroles. organic-chemistry.orgpharmaguideline.com

Thiophene Synthesis: Thiophene derivatives can be prepared from alkynes through cyclization with a sulfur source. researchgate.net Metal-catalyzed heterocyclization of alkynes bearing a sulfur-containing nucleophilic group is an effective strategy. nih.govresearchgate.net For instance, palladium iodide-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols leads to substituted thiophenes. researchgate.net Additionally, metal-free methods using elemental sulfur in the presence of a base have been developed for the synthesis of thiophenes from alkynols. organic-chemistry.org

These synthetic routes allow for the transformation of the simple linear chain of this compound into complex heterocyclic structures, significantly expanding its chemical diversity and potential applications.

Table 3: Heterocyclic Synthesis from Internal Alkyne Precursors

HeterocycleGeneral MethodCatalyst/ReagentsKey Intermediate/Reaction Type
FuranMetalloradical CyclizationCo(II) porphyrin complexes, α-diazocarbonylsCo(III)-carbene radical addition
FuranCycloisomerizationAu(III), Pt(II), In(III) saltsIntramolecular nucleophilic attack of an oxygen on the activated alkyne
PyrrolePalladium-Catalyzed Three-Component ReactionPd(II) catalyst, K₂S₂O₈Reaction of alkyne ester, amine, and alkene
PyrrolePaal-Knorr SynthesisAcid or base, Primary Amine/AmmoniaCondensation with a 1,4-dicarbonyl compound
ThiopheneMetal-Catalyzed CycloisomerizationPdI₂, KIIntramolecular cyclization of an S-containing alkyne
ThiopheneMetal-Free Sulfur CyclizationElemental Sulfur (S₈), BaseAddition of trisulfur (B1217805) radical anion to the alkyne

Elucidation of Reaction Mechanisms and Transformational Pathways

Mechanistic Investigations of Catalytic Transformations

Catalysis plays a pivotal role in the functionalization of alkynes. Organometallic complexes, in particular, offer pathways for carbon-carbon bond formation and oxidation, proceeding through well-defined catalytic cycles and reactive intermediates.

While methyl dodec-6-ynoate, as an internal alkyne, is not a typical substrate for the classical Mizoroki-Heck reaction, the underlying principles of the catalytic cycle are relevant for its derivatives. The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle.

The Catalytic Cycle of a Heck-Type Reaction:

Oxidative Addition: The active Pd(0) catalyst inserts into an aryl or vinyl halide (R-X) bond, forming a Pd(II) complex. libretexts.orgyoutube.com

Migratory Insertion (Carbopalladation): The alkene substrate coordinates to the Pd(II) complex and subsequently inserts into the Pd-R bond. This step typically occurs in a syn orientation. chem-station.com

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. chem-station.com

Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst. youtube.com

For a molecule like this compound to participate, it would likely first need to be transformed, for example, through partial hydrogenation to an alkene.

Cross-coupling reactions, such as the Suzuki or Stille couplings, provide a more direct route to functionalize alkyne derivatives. researchgate.netscispace.com These reactions also rely on a Pd(0)/Pd(II) catalytic cycle but involve an organometallic reagent (e.g., an organoboron or organotin compound) instead of an alkene. The key step is transmetalation, where the organic group is transferred from the main group metal to the palladium center, followed by reductive elimination to form the new C-C bond.

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling Cycles
StepDescriptionCatalyst Oxidation State ChangeReactants Involved
Oxidative AdditionPalladium inserts into the R-X bond of an organic halide.Pd(0) → Pd(II)Pd(0) catalyst, Organic Halide (R-X)
TransmetalationAn organic group is transferred from an organometallic reagent (e.g., R'-BY₂) to the palladium complex.No Change (Pd(II))Pd(II) complex, Organometallic Reagent
Reductive EliminationThe two organic groups (R and R') are coupled and eliminated from the palladium center, forming the product.Pd(II) → Pd(0)Pd(II) complex with two organic ligands

The oxidation of alkynes can proceed through various pathways depending on the reagents used. Strong oxidizing agents like ozone or KMnO₄ typically lead to oxidative cleavage of the triple bond, which would break this compound at the C6-C7 position to yield two carboxylic acid fragments. masterorganicchemistry.com

Milder autoxidation processes, particularly in lipids and related esters, are known to proceed via free-radical mechanisms involving hydroperoxide intermediates. researchgate.net For this compound, a hypothetical radical abstraction of a propargylic hydrogen (at C5 or C8) could initiate a chain reaction. The resulting carbon-centered radical could react with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen atom from another molecule to form a hydroperoxide. These hydroperoxides are key intermediates that can subsequently decompose into a variety of carbonyl compounds. researchgate.net

A Hock-type rearrangement specifically describes the acid-catalyzed cleavage of a hydroperoxide, typically an allylic or benzylic one, to form carbonyl compounds and alcohols. While not a primary pathway for simple alkynes, if a hydroperoxide were to form at a propargylic position of this compound, subsequent reactions could potentially lead to rearranged products, although this is less common than for alkenes. The bacterial oxidation of methyl ketones has been shown to proceed through subterminal oxidation, forming an ester intermediate, which represents another potential, though biologically specific, oxidative pathway. nih.govnih.gov

Stereochemical Aspects of Reaction Mechanisms

The stereochemistry of reactions involving this compound is centered on transformations of the alkyne unit, which is itself achiral and linear. Stereoisomers are formed when the triple bond is converted into a double bond or when new chiral centers are introduced in the molecule.

Direct asymmetric synthesis on the internal alkyne of this compound is challenging. Stereocontrol is typically achieved by first converting the alkyne into a new functional group where stereochemistry can be defined. A primary example is the partial reduction of the alkyne.

Syn-reduction: Using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), hydrogen adds to the same face of the alkyne, resulting in the formation of the (Z)-alkene (cis isomer), methyl (Z)-dodec-6-enoate. masterorganicchemistry.com

Anti-reduction: Using sodium or lithium metal in liquid ammonia (B1221849), a dissolving metal reduction occurs, leading to the preferential formation of the (E)-alkene (trans isomer), methyl (E)-dodec-6-enoate. masterorganicchemistry.com

Once these stereochemically defined alkenes are formed, they can undergo further asymmetric reactions, such as enantioselective epoxidation or dihydroxylation, where the stereochemistry of the starting alkene directs the stereochemical outcome of the product.

Internal alkynes like this compound can undergo isomerization, which involves the migration of the triple bond along the carbon chain. These reactions can lead to a mixture of constitutional isomers. mdpi.com

The "alkyne zipper reaction" is a well-known base-catalyzed isomerization that typically moves an internal triple bond to the terminal position. mdpi.comwikipedia.org The mechanism involves a series of deprotonation and protonation steps mediated by a strong base (like potassium 3-aminopropylamide). The process is thought to proceed through allene (B1206475) intermediates. mdpi.com For this compound, this reaction could potentially form methyl dodec-11-ynoate, among other isomers.

Transition metals can also catalyze the isomerization of internal alkynes to allenes. nih.gov For instance, iridium pincer complexes have been shown to effect this transformation via an initial π-bound alkyne complex, followed by C-H bond activation at a propargylic position. nih.govresearchgate.net This would convert this compound into either methyl dodeca-5,6-dienoate or methyl dodeca-6,7-dienoate.

Table 2: Isomerization Pathways for Internal Alkynes
PathwayTypical ReagentsKey IntermediatePrimary Product TypeReference
Base-Catalyzed (Alkyne Zipper)KNH(CH₂)₃NH₂ (KAPA), NaNH₂Propargyl/Allenic AnionTerminal Alkyne mdpi.com
Transition Metal-CatalyzedIridium(III) Pincer Complexesπ-Alkyne Complex, Metal AllenylAllene nih.gov
Acid/Base PromotionVarious transition metals with acid/base co-catalystsVariesAllene or Isomeric Alkyne nih.gov

Applications of Methyl Dodec 6 Ynoate in Advanced Organic Synthesis

Role as Key Building Blocks in Complex Molecule Synthesis

Integration into Natural Product Total Syntheses (e.g., resolvin mediators, polyketides)

No published research was found that details the use of methyl dodec-6-ynoate as a building block in the total synthesis of resolvin mediators or polyketides.

Precursors for Macrocyclic Compounds and Heterocycles

There is no available scientific literature describing the use of this compound as a precursor for the synthesis of macrocyclic compounds or heterocycles.

Synthetic Utility in Generating Functional Organic Materials and Probes

Electrophilic Reagent Development

No information is available regarding the development of electrophilic reagents from this compound.

Advanced Spectroscopic Analysis and Structural Elucidation Methodologies

Comprehensive NMR Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. In the spectrum of methyl dodec-6-ynoate, specific signals are expected to correspond to the different types of protons in the molecule. The methyl ester group (-OCH₃) would typically appear as a sharp singlet. The protons on the carbons adjacent to the alkyne (propargyllic protons) would exhibit a characteristic chemical shift. The various methylene groups (-CH₂) along the aliphatic chain would likely appear as a complex multiplet, while the terminal methyl group (-CH₃) would present as a triplet.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
H₃C- (C12) ~0.9 Triplet (t)
-(CH₂)₄- (C8-C11) ~1.3-1.5 Multiplet (m)
-CH₂-C≡ (C5, C8) ~2.1-2.3 Multiplet (m)
-CH₂-COO- (C2) ~2.3 Triplet (t)
-COO-CH₃ ~3.7 Singlet (s)

Note: Expected values are based on standard chemical shift ranges for similar functional groups.

Complementing the proton data, ¹³C NMR spectroscopy details the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. For this compound, a signal corresponding to the carbonyl carbon (C=O) of the ester would be observed at the downfield end of the spectrum. The two sp-hybridized carbons of the internal alkyne (C≡C) would have characteristic chemical shifts in the middle of the spectrum. The carbon of the methoxy group (-OCH₃) and the various sp³-hybridized carbons of the aliphatic chain would appear at the upfield end of the spectrum. Broadband proton decoupling is typically used to simplify the spectrum, resulting in each carbon signal appearing as a singlet. pressbooks.pub

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
C=O (C1) ~174
-C≡C- (C6, C7) ~80
-O-CH₃ ~51
-CH₂-COO- (C2) ~34
Aliphatic -CH₂- ~18-32

Note: Expected values are based on standard chemical shift ranges for similar functional groups. libretexts.org

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, cross-peaks would confirm the sequence of the aliphatic chain by showing correlations between neighboring methylene groups (e.g., H2 with H3, H4 with H5, H8 with H9, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹H and ¹³C signals identified in the 1D spectra, confirming which protons are bonded to which carbons.

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, with a molecular formula of C₁₃H₂₂O₂, the calculated monoisotopic mass is 210.16198 g/mol . epa.gov HRMS analysis would be expected to yield a molecular ion peak very close to this value, confirming the elemental composition and distinguishing it from other compounds with the same nominal mass. The high accuracy of HRMS is a powerful tool for confirming the identity of a synthesized compound. jeol.com

GC-MS combines two powerful analytical techniques. Gas chromatography (GC) separates volatile compounds in a mixture, while mass spectrometry provides structural information on the individual separated components. researchgate.net

In the analysis of a this compound sample, GC would first be used to assess its purity. An ideal sample would show a single peak, indicating the absence of volatile impurities, at a characteristic retention time. The separated compound then enters the mass spectrometer, which generates a mass spectrum. This spectrum would display a molecular ion peak (M⁺) at m/z = 210, corresponding to the molecular weight of the compound. Additionally, a characteristic fragmentation pattern would be observed, providing further structural confirmation. Common fragmentation pathways for fatty acid methyl esters include cleavage at various points along the alkyl chain, which helps to verify the structure. researchgate.netarcjournals.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of moderately polar molecules like this compound, as it typically results in minimal fragmentation. This allows for the clear determination of the molecular weight. In the positive ion mode, the molecule is expected to be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺ ions, which are often present as trace impurities in solvents.

For this compound (C₁₃H₂₂O₂), the expected exact masses for these ions would be:

[M]⁺ (radical cation): 210.16143 g/mol

[M+H]⁺ (protonated molecule): 211.16925 g/mol

[M+Na]⁺ (sodium adduct): 233.15124 g/mol

[M+K]⁺ (potassium adduct): 249.12518 g/mol

While ESI is a soft ionization technique, some fragmentation can be induced in the ion source or in a collision cell (tandem mass spectrometry, MS/MS) to provide structural information. The fragmentation of the ester group is a common pathway. For instance, the neutral loss of methanol (B129727) (CH₃OH, 32.02621 Da) from the protonated molecule is a characteristic fragmentation pattern for methyl esters. Another potential fragmentation is the loss of a methoxy radical (•OCH₃). The presence of the alkyne functionality can also influence the fragmentation pathways, although specific fragmentation patterns for this compound are not extensively documented in public literature.

Table 1: Predicted ESI-MS Data for this compound

Ion SpeciesPredicted m/z
[M+H]⁺211.17
[M+Na]⁺233.15
[M+K]⁺249.13
[M+H - CH₃OH]⁺179.14

Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its ester and alkyne functionalities, as well as its aliphatic chain.

The most prominent peaks are expected to be:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is anticipated in the region of 1750-1735 cm⁻¹.

C-O Stretch: An absorption band corresponding to the C-O single bond of the ester group is expected in the 1300-1000 cm⁻¹ region.

C≡C Stretch: The internal alkyne C≡C triple bond stretch will result in a weak to medium absorption band in the range of 2260-2100 cm⁻¹. The intensity of this peak is often low for symmetrical or near-symmetrical internal alkynes.

sp³ C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically in the 2950-2850 cm⁻¹ range) will be present due to the stretching vibrations of the C-H bonds in the methyl and methylene groups of the aliphatic chain.

Table 2: Predicted Infrared Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
C=O (Ester)Stretch1750-1735Strong
C≡C (Alkyne)Stretch2260-2100Weak to Medium
sp³ C-HStretch2950-2850Strong
C-O (Ester)Stretch1300-1000Medium

Chromatographic Methods for Separation and Purity Assessment

High Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Separation

High Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and purification of organic compounds. For a molecule like this compound, which is not chiral, the primary application of HPLC would be for purity assessment rather than enantiomeric or diastereomeric separation.

Reverse-phase HPLC, utilizing a nonpolar stationary phase (such as C18 or C8) and a polar mobile phase, is a common method for the analysis of fatty acid methyl esters. A typical mobile phase would consist of a mixture of acetonitrile and water, or methanol and water, often run in a gradient to ensure good separation of any potential impurities. Detection can be achieved using a UV detector at a low wavelength (around 205-210 nm) where the ester carbonyl group exhibits some absorbance, or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

While this compound itself is achiral, HPLC with a chiral stationary phase could be employed for the separation of enantiomers if a chiral center were introduced into the molecule through derivatization.

Gas-Liquid Chromatography (GLC) for Volatile Analysis

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a premier technique for the analysis of volatile and thermally stable compounds like fatty acid methyl esters (FAMEs). This compound is well-suited for GC analysis.

The choice of the stationary phase is critical for achieving good separation. A polar stationary phase, such as those based on polyethylene glycol (e.g., Carbowax) or cyanopropyl polysiloxane, is typically used for the separation of FAMEs. These phases separate compounds based on a combination of boiling point and polarity. The elution order on polar columns is generally influenced by the degree of unsaturation, with more unsaturated compounds often having longer retention times than their saturated counterparts of the same carbon number.

A flame ionization detector (FID) is commonly used for the analysis of FAMEs due to its high sensitivity to hydrocarbons. For structural confirmation, GC can be coupled with a mass spectrometer (GC-MS). In GC-MS, electron ionization (EI) is often used, which would provide a detailed fragmentation pattern that can be used to confirm the structure of this compound and identify any co-eluting impurities.

Table 3: Typical GLC Conditions for FAME Analysis

ParameterCondition
Column Type Capillary
Stationary Phase Polyethylene glycol (e.g., Carbowax 20M) or Biscyanopropyl polysiloxane
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 275 °C
Oven Program Temperature gradient (e.g., 150 °C to 220 °C at 5 °C/min)

X-ray Crystallography for Absolute Stereochemistry (where applicable for derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. For this compound, which is a liquid at room temperature, this technique would not be directly applicable. However, if a suitable crystalline derivative of dodec-6-ynoic acid were synthesized, X-ray crystallography could be used to determine its precise molecular geometry, including bond lengths, bond angles, and crystal packing.

For instance, if the carboxylic acid was reacted with a chiral amine to form a crystalline amide, X-ray crystallography could be used to determine the absolute stereochemistry of the derivative, assuming the stereochemistry of the amine is known. This technique provides unambiguous structural information that is invaluable for confirming the constitution and configuration of molecules. The successful application of X-ray crystallography is contingent on the ability to grow a single crystal of sufficient size and quality.

Biological Activity and Structure Activity Relationship Sar Studies

Biological Roles of Methyl Dodec-6-ynoate and Related Structures

The biological roles of fatty acid derivatives are diverse, ranging from acting as energy sources and structural components of cell membranes to functioning as signaling molecules. The introduction of an acetylenic (triple) bond into the carbon chain can significantly alter the molecule's shape and electronic properties, often conferring specific biological activities.

The resolution of inflammation is an active process orchestrated by a superfamily of signaling molecules known as specialized pro-resolving lipid mediators (SPMs), which include lipoxins, resolvins, protectins, and maresins. frontiersin.orgnih.gov These mediators are biosynthesized from polyunsaturated fatty acids (PUFAs) such as arachidonic acid (an omega-6 fatty acid) and eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) (both omega-3 fatty acids). nih.gov SPMs play a crucial role in curtailing the inflammatory response and promoting tissue healing. semanticscholar.org

Currently, there is no direct scientific literature identifying this compound as an SPM or a direct precursor. However, acetylenic fatty acids are known to interact with the enzymatic pathways that produce inflammatory and pro-resolving mediators. For instance, certain naturally occurring acetylenic fatty acids have been shown to inhibit enzymes like lipoxygenase and cyclooxygenase (COX), which are central to the biosynthesis of both pro-inflammatory eicosanoids and pro-resolving SPMs. gerli.com This inhibitory action suggests that synthetic acetylenic analogs could be developed as tools to modulate inflammatory processes, representing a potential area of future investigation for compounds like this compound.

Fatty acid-derived molecules are fundamental to chemical communication in many organisms, particularly insects, where they often function as pheromones. nih.gov These signaling chemicals can be alcohols, aldehydes, or esters, typically with chain lengths between 10 and 18 carbons. dtu.dk The biosynthesis of these pheromones involves the modification of fatty acids through desaturation, chain-shortening, reduction, and esterification. nih.gov

While this compound has not been identified as a natural pheromone, its C12 backbone fits within the typical size range for such molecules. Structurally related fatty acid derivatives are well-established signaling molecules. For example, various dodecenyl acetates (C12 esters with a double bond) are known sex pheromones in different moth species. The specific position and geometry of the unsaturation are critical for species-specific recognition. The presence of a triple bond in this compound, as opposed to a double bond, would present a different three-dimensional structure to pheromone receptors, making its potential role in this context an area for empirical investigation.

In Vitro Efficacy Assessments in Biological Systems

The unique chemical properties of acetylenic compounds have prompted research into their efficacy as therapeutic or control agents against various pathogens and pests.

Antileishmanial Activity: Research into the antiprotozoal effects of acetylenic fatty acids has shown promising results. While data on this compound is not available, studies on related natural Δ6-acetylenic fatty acids have demonstrated significant activity against Leishmania donovani promastigotes. gerli.com The position of the triple bond appears to be crucial for this bioactivity. For example, 6-icosynoic acid was found to be a more effective antileishmanial agent than its corresponding monounsaturated analog, (6Z)-icosenoic acid, indicating that the acetylenic bond is a key feature for its potency. gerli.com This suggests that the C-6 triple bond is a critical pharmacophore.

CompoundTarget OrganismEffective Concentration (EC₅₀)
6-Heptadecynoic AcidLeishmania donovani~6 µg/mL
6-Icosynoic AcidLeishmania donovani~1 µg/mL
(6Z)-Icosenoic AcidLeishmania donovani~5-6 µg/mL
n-Heptadecanoic Acid (Saturated)Leishmania donovaniInactive

Nematocidal Activity: Fatty acids and their esters have been widely investigated as nematicides. researcherslinks.comnih.gov Certain fatty acid analogs are thought to control nematodes by inhibiting essential enzymes, such as the delta-12 fatty acid desaturase, which is vital for the nematode but absent in mammals. google.com Although this compound has not been specifically tested, research on other acetylenic fatty acid analogs, such as crepenynic acid, shows they can be effective inhibitors of these pathways. google.com The esterification of fatty acids can sometimes reduce their phytotoxicity while maintaining nematicidal effects, making methyl esters like this compound viable candidates for such applications. google.com

The cell wall of Mycobacterium tuberculosis is rich in unique, long-chain fatty acids known as mycolic acids, making it a target for novel antibacterial agents. Several studies have explored the antimycobacterial potential of various fatty acids and their derivatives.

There is no specific research on the antimycobacterial activity of this compound. However, related acetylenic fatty acids isolated from plants have shown notable efficacy. Scleropyric acid, an acetylenic fatty acid, exhibited antimycobacterial activity against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. gerli.com Furthermore, structure-activity relationship studies on long-chain fatty alcohols against mycobacteria have shown that activity is dependent on chain length, with C10 and C12 alcohols demonstrating significant bactericidal effects. nih.govresearchgate.net This chain-length dependency suggests that C12 compounds, including this compound, possess a carbon skeleton suitable for potential antimycobacterial activity.

Pheromonal Activity: As discussed in section 6.1.2, many insect pheromones are derived from fatty acids with chain lengths of C10-C18. dtu.dk The biosynthesis of these compounds is a well-studied pathway involving fatty acid synthases that produce precursors like palmitic acid (C16) and stearic acid (C18), which are then modified. While this compound is not a known natural pheromone, its C12 structure places it within the range of fatty acid precursors used for pheromone synthesis in some insect species, highlighting its potential relevance in synthetic pheromone research.

Insecticidal Activity: Fatty acids and their simple esters are known to have insecticidal properties and are often used in "insecticidal soaps" and biopesticides. Their mode of action typically involves the disruption of the insect's cuticle and cell membranes, leading to dehydration and death. The efficacy of these compounds often correlates with their chain length. For instance, studies on various fatty acid derivatives have shown that those with C10 to C18 chains are often effective. The esterification to a methyl group, as in this compound, can alter the compound's lipophilicity, potentially enhancing its ability to penetrate the waxy outer layer of an insect's exoskeleton.

Structure-Activity Relationship (SAR) Investigations

Correlating Alkynyl Moiety Modifications with Biological Response

The precise positioning and characteristics of the alkynyl group (a carbon-carbon triple bond) within molecules like this compound are pivotal in defining their biological effects. Scientific investigations into the structure-activity relationships (SAR) of these compounds have consistently demonstrated that alterations to this alkynyl moiety can profoundly influence their inhibitory potency and selectivity against various enzymes.

Research has shown that methyl esters derived from natural sources, which can include alkynyl functionalities, exhibit a range of biological activities such as antimicrobial, antifungal, anti-inflammatory, and antibacterial properties. researchgate.net The presence and nature of the alkynyl group contribute to these activities. For instance, studies on various extracts containing methyl esters have revealed significant antioxidant and antibacterial potential. nih.gov

The specific location of the triple bond is a critical factor. While direct SAR studies on this compound are not extensively detailed in the provided results, the broader principle is that the rigid, linear geometry imparted by the alkynyl group is crucial for how the molecule interacts with the active site of a target enzyme. Modifications to the position of this group can alter the binding affinity and, consequently, the biological response.

Compound ClassGeneral ModificationObserved Biological Effect
Methyl EstersPresence of unsaturation (including alkynyl groups)Antimicrobial, Antifungal, Anti-inflammatory, Antibacterial, Antioxidant researchgate.netnih.gov
Fatty Acid Methyl EstersVariation in structureAntibacterial, Antioxidant ekb.egjapsonline.com

Impact of Ester Group and Chain Length on Biological Activity

The biological activity of fatty acid derivatives such as this compound is significantly influenced by the characteristics of the ester group and the length of the carbon chain. These structural features are key determinants of the molecule's physicochemical properties, including its lipophilicity and steric profile, which in turn govern its interaction with biological systems.

For instance, the substitution of an ester group with an amide or N-methyl amide in cyclic lipopeptides can lead to significant changes in antibacterial activity and cytotoxicity. nih.gov While the ester-containing compound showed bactericidal activity, the amide-containing analog exhibited bacteriostatic effects, demonstrating the profound impact of the functional group on the biological outcome. nih.gov This highlights that even subtle changes to the ester moiety can alter the mode of action.

The following table illustrates how modifications to the ester group and variations in chain length can influence the biological activity of related compounds.

Compound SeriesStructural ModificationImpact on Biological Activity
Cyclic LipopeptidesEster to amide substitutionAltered antibacterial activity from bactericidal to bacteriostatic nih.gov
Fatty Acid Methyl EstersVarying chain lengthsInfluences antibacterial, antibiofilm, and antioxidant activities japsonline.com

Theoretical and Computational Chemistry Studies

Computational Elucidation of Reaction Mechanisms and Pathways

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction pathways.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. It offers a good balance between computational cost and accuracy, making it suitable for investigating reaction mechanisms of medium-sized organic molecules like methyl dodec-6-ynoate. researchgate.net DFT calculations can be employed to locate and characterize the geometries of transition states and intermediates along a reaction coordinate.

For instance, in a hypothetical acid-catalyzed hydration of the alkyne moiety in this compound, DFT could be used to model the stepwise mechanism. This would involve calculating the energies of the reactants, the protonated alkyne intermediate, the transition state for nucleophilic attack by water, the subsequent enol intermediate, and the final keto-ester product. The calculated energies provide insights into the reaction's feasibility and the relative stability of intermediates. nih.gov

Illustrative Example of DFT-Calculated Relative Energies for a Hypothetical Reaction of this compound:

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants This compound + H₃O⁺0.0
TS1 Transition state for protonation+15.2
Int1 Vinylic carbocation intermediate+8.5
TS2 Transition state for water addition+12.7
Int2 Oxonium ion intermediate-5.3
TS3 Transition state for deprotonation+7.1
Product Methyl 7-oxododecanoate-25.8

Note: The data in this table is illustrative and based on typical values for similar reactions. Specific values for this compound would require dedicated computational studies.

Kinetic modeling is used to simulate the time evolution of concentrations of reactants, intermediates, and products in a complex reaction network. acs.org For reactions involving this compound, such as its oxidation or pyrolysis, a detailed chemical kinetic model can be constructed. nih.gov This model would consist of a series of elementary reactions, each with its own rate constant. The rate constants can be estimated using transition state theory in conjunction with energies obtained from quantum chemical calculations (like DFT).

Illustrative Example of a Simplified Reaction Network for Kinetic Modeling of this compound Oxidation:

Reaction StepElementary ReactionRate Constant (k)Activation Energy (Ea)
Initiation MDY + O₂ → MDY• + HO₂•k₁Eₐ₁
Propagation 1 MDY• + O₂ → MDY-OO•k₂Eₐ₂
Propagation 2 MDY-OO• + MDY → MDY-OOH + MDY•k₃Eₐ₃
Termination 2 MDY-OO• → Non-radical productsk₄Eₐ₄
(MDY represents this compound)

Note: The rate constants and activation energies are placeholders and would need to be determined from computational or experimental studies.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure and flexibility of molecules like this compound.

Molecular mechanics force fields are empirical potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. wikipedia.org A typical force field includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). uiuc.edu For a molecule like this compound, which contains both an ester group and an internal alkyne, a well-parameterized force field is necessary for accurate molecular dynamics simulations.

The development of such a force field would involve defining atom types for the carbon and oxygen atoms in their specific chemical environments. youtube.com Parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions would then be derived by fitting to high-level quantum mechanical calculations or experimental data for smaller, analogous molecules. nih.gov

Illustrative Force Field Parameters for the Alkyne Moiety in this compound:

Parameter TypeAtomsEquilibrium ValueForce Constant
Bond Stretch C≡C1.20 Å2240 kcal mol⁻¹ Å⁻²
Bond Stretch C-C≡C1.46 Å750 kcal mol⁻¹ Å⁻²
Angle Bend C-C≡C180.0°150 kcal mol⁻¹ rad⁻²
Dihedral H-C-C≡C0.0°0.0 kcal mol⁻¹

Note: These parameters are illustrative and based on general force fields like AMBER or CHARMM. Specific parametrization for this compound would be required for high-accuracy simulations.

The long alkyl chains of this compound allow for considerable conformational flexibility. Understanding the accessible conformations and their relative energies is important for predicting its physical properties and biological activity. Conformational searches can be performed using molecular mechanics or quantum mechanical methods to identify low-energy structures.

The results of a conformational analysis can be visualized as a potential energy surface, showing the energy as a function of one or more dihedral angles. This "conformational landscape" reveals the most stable conformers and the energy barriers between them. For this compound, key dihedral angles would include those around the C-C single bonds of the alkyl chains and the C-O bond of the ester group.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of molecules. uncw.edu

For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov

IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum can be compared with experimental data to confirm the presence of functional groups, such as the C=O stretch of the ester and the C≡C stretch of the alkyne. researchgate.net

NMR Spectra: NMR chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus. conicet.gov.ar These calculations are sensitive to the molecular geometry, and therefore, it is often necessary to average the results over a Boltzmann-weighted ensemble of low-energy conformers. researchgate.netnih.gov Predicted NMR spectra are invaluable for structure elucidation and for assigning peaks in experimental spectra. github.ioyoutube.com

Illustrative Predicted vs. Hypothetical Experimental ¹³C NMR Chemical Shifts for this compound:

Carbon AtomPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
C=O174.5174.2
O-CH₃51.851.5
C-6 (alkyne)80.580.1
C-7 (alkyne)81.280.8
C-234.334.1
C-1214.214.1

Note: The predicted values are illustrative and depend on the level of theory and basis set used. Experimental values would need to be determined empirically.

Computational NMR and IR Spectral Prediction

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a primary method for predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules. d-nb.infonih.gov These predictions are invaluable for structural elucidation, aiding in the assignment of experimental spectra and confirming molecular structures. d-nb.info

The process typically begins with the geometry optimization of the molecule's structure to find its lowest energy conformation. Following this, calculations such as Gauge-Including Atomic Orbital (GIAO) are employed to predict NMR shielding tensors, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.govresearchgate.net For IR spectra, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to atomic displacements.

For this compound, DFT calculations would predict the 1H and 13C NMR chemical shifts for each unique atom in the molecule. The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(2d,p)). d-nb.infonih.gov While no specific computational studies have been published for this compound, a hypothetical table of predicted 13C NMR chemical shifts illustrates the expected output from such a calculation.

Hypothetical Predicted 13C NMR Chemical Shifts for this compound This data is illustrative and represents typical values that might be obtained from a DFT calculation; it is not experimental data.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Ester Carbonyl)174.2
-OCH3 (Methyl Ester)51.5
-C≡C- (Alkynyl Carbons)80.5
-C≡C- (Alkynyl Carbons)79.8
CH2 adjacent to C=O34.1
Other CH2 groups22.5 - 31.5
Terminal CH314.0

Similarly, the IR spectrum can be predicted. The key functional groups in this compound are the ester and the internal alkyne. Computational methods would calculate the vibrational frequencies for the characteristic stretches of these groups. The ester group typically shows a strong C=O stretching vibration around 1735-1750 cm-1 and C-O stretching bands between 1000-1300 cm-1. spectroscopyonline.comorgchemboulder.com The internal alkyne C≡C stretch is expected to be a weak absorption in the 2100-2260 cm-1 region. orgchemboulder.comlibretexts.org

Catalyst Design and Performance Prediction

Computational chemistry is instrumental in the field of catalysis, enabling the rational design of new catalysts and the optimization of existing ones. By modeling the interactions between a catalyst and a substrate, researchers can predict catalyst performance, selectivity, and reaction pathways.

Quantum Chemical Studies of Organometallic Catalyst Activity

Quantum chemical methods, especially DFT, are widely used to investigate the mechanisms of reactions involving organometallic catalysts. diva-portal.org For a substrate like this compound, a key reaction of interest is the catalytic hydrogenation of the alkyne group. libretexts.org

A quantum chemical study would model the entire catalytic cycle. This involves calculating the geometries and energies of the reactants (this compound and the organometallic catalyst), any intermediates formed during the reaction, and the final products. diva-portal.org A crucial part of this analysis is locating the transition state structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.

For example, the catalytic hydrogenation of the alkyne in this compound using a hypothetical ruthenium-based catalyst could be modeled. wisc.edu The calculations could explore how the alkyne coordinates to the metal center, the stepwise transfer of hydrogen atoms, and the release of the resulting alkene product. Such studies can elucidate the factors controlling stereoselectivity, for instance, predicting whether the reaction will favor the formation of the cis (Z) or trans (E) alkene. libretexts.orgwisc.edu By comparing the activation energies for different pathways, the most likely reaction mechanism can be determined. This knowledge is vital for designing catalysts that are more efficient and selective.

Illustrative Energy Profile for a Catalytic Step in Alkyne Hydrogenation This data is hypothetical and serves to illustrate the output of a quantum chemical study on catalyst activity.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsCatalyst + this compound0.0
Intermediate 1Alkyne-Catalyst Complex-5.2
Transition State 1First Hydrogen Transfer+15.7
Intermediate 2Vinyl-Catalyst Complex-10.1
Transition State 2Second Hydrogen Transfer+12.3
ProductsCatalyst + Methyl dodec-6-enoate-25.0

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.